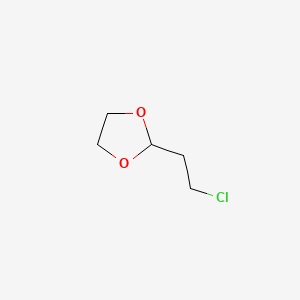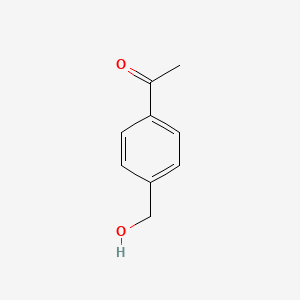
1-(4-(Hydroxymethyl)phenyl)ethanone
Overview
Description
“1-(4-(Hydroxymethyl)phenyl)ethanone” is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.17 g/mol . The IUPAC name for this compound is 1-[4-(hydroxymethyl)phenyl]ethanone .
Molecular Structure Analysis
The InChI representation of this compound isInChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3 . The canonical SMILES representation is CC(=O)C1=CC=C(C=C1)CO . Physical And Chemical Properties Analysis
This compound has a molecular weight of 150.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 150.068079557 g/mol , and the monoisotopic mass is also 150.068079557 g/mol . The topological polar surface area is 37.3 Ų .Scientific Research Applications
Synthesis of Bioactive Molecules
1-(4-(Hydroxymethyl)phenyl)ethanone: serves as a precursor in the synthesis of various bioactive molecules. Its phenolic structure is particularly useful in constructing complex molecules that can interact with biological systems. For instance, it can be used to synthesize flavonoid derivatives, which are known for their antioxidant properties and potential to act as tyrosinase inhibitors .
Pharmaceutical Research
In pharmaceutical research, this compound is valuable due to its phenolic core, which is a common feature in many drugs. It can be modified to create new compounds with potential medicinal properties, such as anti-inflammatory or anticancer agents. The hydroxymethyl group offers a site for further chemical reactions, expanding the compound’s versatility in drug design .
Cosmetic Industry Applications
The phenolic structure of 1-(4-(Hydroxymethyl)phenyl)ethanone is similar to that of many compounds used in the cosmetic industry. It can be utilized to develop synthetic tyrosinase inhibitors, which are used in skin-whitening products to reduce melanogenesis and alleviate hyperpigmentation .
properties
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRENWXJYWGKSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342868 | |
| Record name | 1-[4-(Hydroxymethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Hydroxymethyl)phenyl)ethanone | |
CAS RN |
75633-63-5 | |
| Record name | 1-[4-(Hydroxymethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



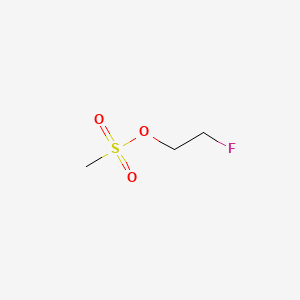
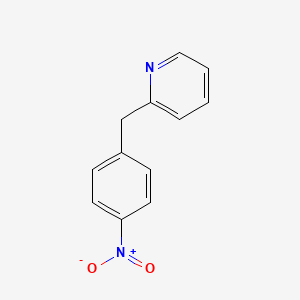

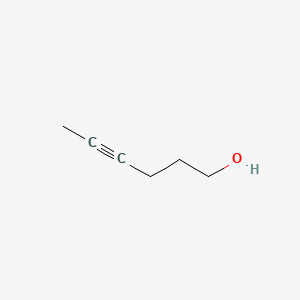

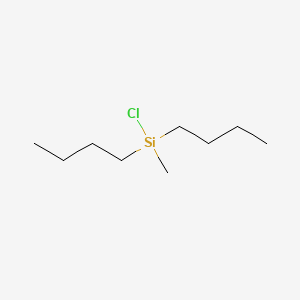






![2-methyl-N-[2-(2-oxoimidazolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B1596186.png)
